7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine
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Overview
Description
7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 7th position and an amine group at the 6th position on the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine typically involves the nitration of 3,4-dihydro-2H-chromen-6-ylamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrochromene derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrochromene derivatives.
Reduction: Aminochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Scientific Research Applications
7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes and pigments due to its chromene structure.
Mechanism of Action
The mechanism of action of 7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The amine group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,4-dihydro-2H-chromen-6-ylamine: Similar structure but with a hydroxy group instead of a nitro group.
7-Methoxy-3,4-dihydro-2H-chromen-6-ylamine: Contains a methoxy group at the 7th position.
7-Amino-3,4-dihydro-2H-chromen-6-ylamine: Has an amino group at the 7th position instead of a nitro group.
Uniqueness
7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine is unique due to the presence of both a nitro group and an amine group on the chromene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
7-nitro-3,4-dihydro-2H-chromen-6-amine |
InChI |
InChI=1S/C9H10N2O3/c10-7-4-6-2-1-3-14-9(6)5-8(7)11(12)13/h4-5H,1-3,10H2 |
InChI Key |
LSNRFACGTIWREC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2OC1)[N+](=O)[O-])N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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